Cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. The compound is classified under amino acids and derivatives, specifically those containing trifluoromethyl groups, which are known for their distinct chemical properties and biological activities.
This compound can be sourced from various chemical suppliers, including specialized chemical manufacturers and online platforms that focus on providing research chemicals. Its CAS number is 109826-20-2, which aids in its identification in chemical databases.
Cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride falls under the category of non-proteinogenic amino acids. These compounds are not typically found in proteins but can serve as important building blocks in synthetic organic chemistry and medicinal chemistry.
The synthesis of cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves several key steps:
The synthesis requires careful control over reaction parameters such as temperature, pressure, and reagent concentrations to maximize yields while minimizing by-products. Flow microreactor systems have been explored for this purpose, allowing for better scalability and efficiency during production .
The molecular formula of cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is , with a molecular weight of approximately 199.13 g/mol. The structure includes a cyclobutane ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group.
The compound's IUPAC name is 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride. Its canonical SMILES representation is C1C(CC1(C(F)(F)F)O)(C(=O)O)N
. The InChI key for this compound is MULVSPGZPKTWQT-UHFFFAOYSA-N
, which provides a unique identifier for database searches .
Cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, allowing for selective transformations that can lead to diverse products tailored for specific applications.
The mechanism of action for cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with biological targets at the molecular level:
Cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride typically appears as a white crystalline solid with good solubility in polar solvents due to its ionic nature when in salt form.
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture and extreme pH levels. Its reactivity profile allows it to participate in a range of organic transformations typical for amino acids and their derivatives .
Cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has several applications across different fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2